molecular formula C9H18O2 B2876948 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers CAS No. 1822860-99-0

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers

Cat. No.: B2876948
CAS No.: 1822860-99-0
M. Wt: 158.241
InChI Key: IWGLREVJRBTNBB-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a methoxy group at position 3 and four methyl substituents at positions 2,2,4,4 on the cyclobutane ring. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol, and it is registered under CAS number 1822860-99-0 . As a mixture of diastereomers, this compound exhibits stereochemical complexity, which influences its physical and chemical properties, such as solubility, melting point, and reactivity.

The compound’s structural rigidity due to the cyclobutane ring and steric hindrance from the methyl groups may impact its applications in organic synthesis, catalysis, or pharmaceutical intermediates.

Properties

IUPAC Name

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGLREVJRBTNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1OC)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. One common method is through the reaction of ester-substituted diaryl carbonate with a dihydroxy aromatic compound in the presence of a transesterification catalyst . This process can be carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve solid-state polymerization techniques. This method includes heating the partially crystalline polycarbonate oligomers to a temperature between 120°C and 280°C under solid-state conditions . This approach ensures high reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

The compound “Coc1C©©C(O)C1©C” has diverse applications in scientific research. It is used in organic synthesis to create complex molecules, in drug discovery to develop new pharmaceuticals, and in materials science to design advanced materials. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and biotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to target proteins, enzymes, or receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol C₉H₁₈O₂ 158.24 1822860-99-0 Chiral cyclobutanol with four methyl groups; diastereomeric mixture
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol C₈H₁₆O₂ 144.21 Not provided Cyclobutanol with three methyl groups; predicted collision cross-section (CCS) data available
3-Methoxy-2,2-dimethylpropan-1-ol C₆H₁₄O₂ 118.18 Not provided Straight-chain alcohol; BSE/TSE-free certification for industrial use
3-Methoxy-2,4,5-trifluorobenzoic acid C₈H₅F₃O₃ 206.11 11281-65-5 Aromatic carboxylic acid; melting point 114–117°C
Key Observations:
  • Steric Effects: The tetramethylcyclobutanol derivative exhibits greater steric hindrance compared to its trimethyl analog, which may reduce reactivity in nucleophilic substitutions or cycloaddition reactions.
  • Chirality: Both cyclobutanol derivatives (tetramethyl and trimethyl) are chiral, but the tetramethyl compound exists as a diastereomeric mixture, complicating purification and stereochemical analysis .
  • Physical Properties : Linear analogs like 3-methoxy-2,2-dimethylpropan-1-ol have lower molecular weights and simpler structures, resulting in higher volatility and lower melting points compared to cyclobutane-based compounds .

Predicted Collision Cross-Section (CCS) Comparison

The trimethylcyclobutanol analog (3-methoxy-2,2,3-trimethylcyclobutan-1-ol) has predicted CCS values for various adducts, as shown below :

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 145.12232 130.5
[M+Na]⁺ 167.10426 136.8
[M-H]⁻ 143.10776 128.6

While CCS data for the tetramethyl compound are unavailable, the trimethyl variant’s CCS values suggest that increased methyl substitution may marginally elevate CCS due to enhanced molecular surface area. This trend could extrapolate to the tetramethyl derivative, though experimental validation is required.

Biological Activity

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol, a compound characterized by its unique cyclobutane structure and the presence of a methoxy group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound is a mixture of diastereomers, primarily existing as cis and trans isomers. Its molecular formula is C12H22OC_{12}H_{22}O, and it features a rigid cyclobutane ring that contributes to its stability and potential reactivity in biological systems.

PropertyValue
Molecular Weight198.31 g/mol
Melting Point22-25 °C
SolubilitySoluble in organic solvents
Isomeric FormsMixture of cis and trans

Synthesis

The synthesis of 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol typically involves the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione. This process can be achieved using various catalysts such as ruthenium or nickel under controlled conditions to yield a mixture of diastereomers. The reaction pathway is illustrated below:

  • Formation of Diketone : Isobutyric anhydride undergoes pyrolysis to form diketone.
  • Hydrogenation : The diketone is hydrogenated to produce the diol mixture.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The rigidity of the cyclobutane ring may enhance the compound's ability to scavenge free radicals effectively. Studies have shown that derivatives of tetramethylcyclobutanediol can reduce oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies suggest that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol may possess anti-inflammatory properties. For instance, extracts containing similar cyclobutane structures have been reported to inhibit pro-inflammatory cytokines in macrophage cultures . Further investigation into this compound's mechanism could provide insights into its therapeutic potential.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various cyclobutane derivatives using DPPH radical scavenging assays. The results indicated that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Inhibition of Inflammatory Mediators

In another study focusing on inflammation models in vitro, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha levels at concentrations above 50 µM.

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